molecular formula C19H23N5O2S2 B5567555 2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide

2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5567555
M. Wt: 417.6 g/mol
InChI Key: NCOCECZPHIWZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,2,4-triazole ring, a thiazole ring, and an acetamide group . The presence of these functional groups suggests that the compound may have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .

Scientific Research Applications

Protective Effects on Ethanol-induced Oxidative Stress

Research has demonstrated the potential of thiazolo-triazole compounds in mitigating ethanol-induced oxidative stress in liver and brain tissues. For instance, a study by Aktay et al. (2005) investigated a series of these compounds, showing their effectiveness in ameliorating peroxidative injury in an organ-selective manner.

Insecticidal Assessment

The synthesis and evaluation of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have been explored. Fadda et al. (2017) detailed the creation of various heterocycles for this purpose, highlighting the potential of these compounds in agricultural pest management (Fadda et al., 2017).

Antimicrobial Effects

The antimicrobial activities of novel thiazole derivatives have been examined against a range of pathogens, including foodborne bacteria and various yeast and fungal species. Cankiliç and Yurttaş (2017) synthesized new acetamide derivatives, showing considerable antimicrobial efficacy (Cankiliç & Yurttaş, 2017).

Anticancer Activity

A study on thiazolidinones containing a benzothiazole moiety revealed their potential as PARP-1 enzyme inhibitors, exhibiting significant anticancer activity. This research underscores the importance of these compounds in developing new therapeutic agents against cancer (Abu‐Hashem et al., 2020).

Synthesis and Evaluation Against COVID-19

Rashdan et al. (2021) synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids and assessed their antiviral activity against COVID-19 through inhibition of the main protease, highlighting the potential of these compounds in addressing pandemic challenges (Rashdan et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not available in the search results. This could be due to the fact that it is a relatively unexplored or novel compound .

Future Directions

Given the lack of information available about this compound, future research could focus on exploring its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information about the potential uses and risks of this compound .

properties

IUPAC Name

2-[[4-ethyl-5-[(2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S2/c1-4-24-16(11-26-15-8-6-5-7-14(15)13(2)3)22-23-19(24)28-12-17(25)21-18-20-9-10-27-18/h5-10,13H,4,11-12H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCECZPHIWZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)COC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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